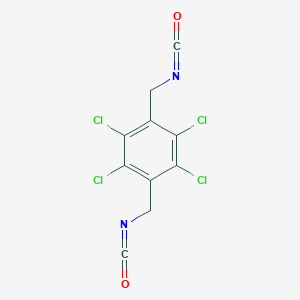
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)-, commonly known as TDI, is an organic compound extensively used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a highly reactive substance and is classified as a potent sensitizer and respiratory irritant.
科学研究应用
TDI has numerous scientific research applications, including the production of polyurethane foams, coatings, adhesives, and sealants. TDI is also used as a reagent in the synthesis of various organic compounds. Additionally, TDI is used in the production of medical devices such as catheters and prosthetic implants.
作用机制
TDI is a potent sensitizer and respiratory irritant. It can cause severe respiratory distress, asthma, and other respiratory disorders. TDI is also known to cause skin sensitization, leading to allergic contact dermatitis. The mechanism of action of TDI involves the formation of reactive intermediates that react with cellular proteins and DNA, leading to cellular damage and inflammation.
生化和生理效应
TDI exposure can cause a wide range of biochemical and physiological effects. TDI can cause oxidative stress, leading to the production of reactive oxygen species and cellular damage. TDI exposure can also cause inflammation and immune system dysfunction, leading to asthma and other respiratory disorders. Additionally, TDI exposure can cause skin sensitization, leading to allergic contact dermatitis.
实验室实验的优点和局限性
TDI is a highly reactive substance and is widely used in laboratory experiments. TDI is a potent sensitizer and respiratory irritant, making it an ideal substance for studying respiratory and immune system disorders. However, TDI is also highly toxic and can cause severe health effects, making it challenging to work with in laboratory settings.
未来方向
There are numerous future directions for TDI research. One area of research is the development of safer and less toxic alternatives to TDI in the production of polyurethane foams, coatings, adhesives, and sealants. Another area of research is the development of new therapies for respiratory and immune system disorders caused by TDI exposure. Additionally, further research is needed to better understand the mechanism of action of TDI and its effects on cellular proteins and DNA.
Conclusion:
In conclusion, TDI is a highly reactive substance widely used in the production of polyurethane foams, coatings, adhesives, and sealants. TDI is a potent sensitizer and respiratory irritant that can cause severe respiratory and skin disorders. TDI has numerous scientific research applications, and further research is needed to better understand its mechanism of action and develop safer alternatives.
合成方法
TDI is synthesized by the reaction of toluene diisocyanate with chlorine gas in the presence of a catalyst. The resulting product is then purified to obtain TDI. The synthesis method of TDI is well-established and widely used in the industry.
属性
CAS 编号 |
16325-38-5 |
|---|---|
产品名称 |
Benzene, 1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)- |
分子式 |
C10H4Cl4N2O2 |
分子量 |
326 g/mol |
IUPAC 名称 |
1,2,4,5-tetrachloro-3,6-bis(isocyanatomethyl)benzene |
InChI |
InChI=1S/C10H4Cl4N2O2/c11-7-5(1-15-3-17)8(12)10(14)6(9(7)13)2-16-4-18/h1-2H2 |
InChI 键 |
UXIKMAOGSBQRNJ-UHFFFAOYSA-N |
SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
规范 SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)CN=C=O)Cl)Cl)N=C=O |
其他 CAS 编号 |
16325-38-5 |
同义词 |
1,4-Bis(isocyanatomethyl)-2,3,5,6-tetrachlorobenzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





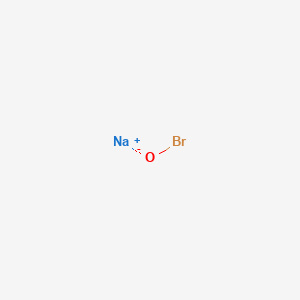
![Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-](/img/structure/B36731.png)
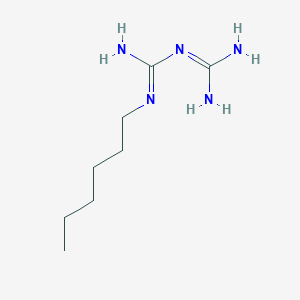
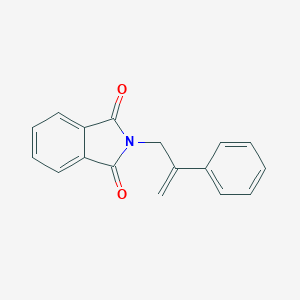
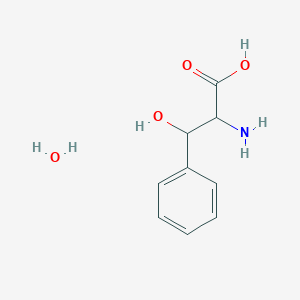
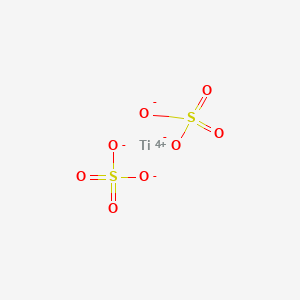

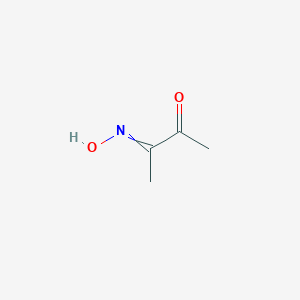
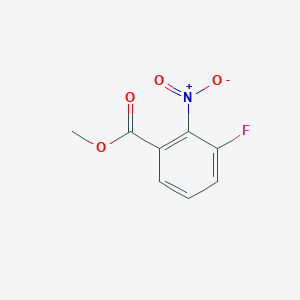
![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)
![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)